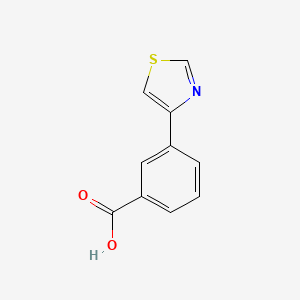

3-(1,3-Thiazol-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(4-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILWMAYWINQECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thiazole Benzoic Acid Constructs

Established Reaction Pathways for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. researchgate.net Several classical named reactions provide reliable access to this important heterocyclic scaffold.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods for constructing the thiazole ring. scholaris.ca The fundamental reaction involves the condensation and subsequent cyclization of an α-haloketone with a thioamide derivative. scholaris.cagoogle.com

To produce 3-(1,3-Thiazol-4-yl)benzoic acid via this route, the logical starting materials would be 3-(bromoacetyl)benzoic acid (an α-haloketone) and formamide (as the thioamide source). The reaction condenses these two components to form the desired 4-substituted thiazole.

Adaptations of the Hantzsch synthesis can be influenced by reaction conditions. For example, performing the condensation under acidic conditions can alter the regioselectivity of the cyclization, potentially leading to mixtures of isomers. rsc.org While highly effective, a notable consideration is the high reactivity of α-haloketones, which may necessitate the use of protecting groups if other sensitive functionalities, such as primary or secondary amines, are present on the thioamide component. google.com

Table 1: Hantzsch Thiazole Synthesis Overview

| Feature | Description |

|---|---|

| Reactants | α-haloketone and a thioamide. scholaris.ca |

| Key Bond Formations | C-S and C-N bonds to form the five-membered ring. |

| Application to Target | Reaction of 3-(bromoacetyl)benzoic acid with formamide. |

| Considerations | Potential for side reactions due to the high reactivity of the α-haloketone; reaction conditions (e.g., pH) can affect the outcome. google.comrsc.org |

The Cook-Heilbron synthesis is another significant pathway, primarily utilized for the formation of 5-aminothiazoles. wikipedia.org This reaction, discovered in 1947, involves the chemical reaction of α-aminonitriles with reagents containing a carbon-sulfur double or triple bond, such as carbon disulfide, dithioacids, or isothiocyanates. scholaris.cawikipedia.org The process is typically conducted under mild conditions, often at room temperature. wikipedia.org

The mechanism proceeds through a nucleophilic attack from the nitrogen of the α-aminonitrile onto the carbon of the sulfur-containing reagent, followed by cyclization to form the 5-aminothiazole product. wikipedia.org While this method offers good yields and a diverse scope for substituents at the 2nd and 4th positions, its direct application to synthesize this compound is not straightforward. wikipedia.org The primary product is a 5-aminothiazole, which would require subsequent, potentially complex, chemical modifications to remove the amino group and install the benzoic acid at the 4-position.

Table 2: Cook-Heilbron Synthesis Overview

| Feature | Description |

|---|---|

| Reactants | α-aminonitriles and a C-S containing compound (e.g., carbon disulfide). wikipedia.org |

| Primary Product | 5-Aminothiazoles. wikipedia.org |

| Key Features | Mild reaction conditions; allows for variation at the C2 and C4 positions. wikipedia.org |

| Relevance to Target | An indirect and less favorable route due to the formation of a 5-amino substituted thiazole. |

The Gabriel synthesis is a well-established reaction that transforms primary alkyl halides into primary amines using potassium phthalimide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via N-alkylation of the phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. wikipedia.orglibretexts.org While the name "Gabriel synthesis" has been associated with the production of certain thiazole derivatives since 1910, its primary and widely understood application is in amine synthesis. scholaris.cawikipedia.org

There is no direct, standard "Gabriel synthesis" for the construction of the thiazole ring itself in the way the Hantzsch reaction is defined. It is more plausible that the Gabriel synthesis could be employed to prepare a necessary precursor. For example, it could be used to introduce an amino group into a molecule which is then converted into a thioamide or another intermediate required for a subsequent thiazole-forming cyclization reaction.

Beyond the classical named reactions, various other cyclization strategies have been developed to form the thiazole nucleus. These methods often provide alternative pathways that can accommodate different functional groups or starting materials.

One notable approach involves a multi-component, one-pot reaction. For instance, a derivative of an α-bromo ketone, such as 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester , can be condensed with thiosemicarbazide and a substituted aldehyde to generate complex thiazole structures. This highlights the versatility of using α-haloketone precursors in different reaction schemes.

Other specialized methods include:

The reaction of thioamides with α-chloroglycinates to yield 2,4-disubstituted-5-acylamino-1,3-thiazoles. researchgate.net

Oxidative cyclization reactions, where intramolecular ring closure of specific precursors forms the thiazole ring as the final step. nih.govresearchgate.net

Biocompatible macrocyclization of peptides containing an N-terminal cysteine and a C-terminal nitrile can also lead to the formation of a thiazole motif. rsc.org

Coupling Strategies for Benzoic Acid Moiety Integration

An alternative synthetic strategy involves forming the C-C bond between a pre-existing thiazole ring and the benzoic acid moiety. This approach is common in modern organic synthesis, often relying on metal-catalyzed cross-coupling reactions, though nucleophilic substitution can also be considered.

Nucleophilic aromatic substitution (SNAr) offers a potential, though challenging, pathway for linking the thiazole and benzoic acid rings. For this to be effective, one ring must act as a nucleophile and the other must be an electrophile, typically activated by strong electron-withdrawing groups.

A plausible, though not explicitly documented, route could involve:

Preparation of an activated benzoic acid derivative, such as 4-chloro-3-nitrobenzoic acid . nih.gov

Reaction with a suitable thiazole-based nucleophile. The nitro group in the ortho position to the chlorine atom activates the ring toward nucleophilic attack.

However, forming a direct carbon-carbon bond between two aromatic rings via SNAr is often less efficient than modern cross-coupling methods. A more common application of nucleophilic substitution in this context is the formation of an amide bridge, for example, by reacting an aminothiazole with an activated benzoyl chloride. nih.gov While this does not produce the target compound, it illustrates the principle of using nucleophilic substitution to link these two types of moieties.

Condensation and Cross-Coupling Reactions for Thiazolyl-Benzoic Acid Derivatives

The synthesis of thiazolyl-benzoic acid derivatives often involves classical condensation reactions, such as the Hantzsch thiazole synthesis, which remains a fundamental method. This typically involves the reaction of an α-haloketone with a thioamide. For instance, the cyclocondensation of an appropriately substituted α-bromoacetylphenyl derivative with a thioamide provides a direct route to the thiazole ring. nih.gov

Cross-coupling reactions, particularly Suzuki and Heck couplings, have also been employed to construct the bond between the thiazole and benzoic acid moieties. These methods offer versatility in introducing a wide range of substituents on either ring system.

One-Pot Multicomponent Reactions for Thiazole-Benzoic Acid Systems

To enhance synthetic efficiency, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the assembly of complex thiazole-containing molecules. researchgate.net These reactions combine multiple starting materials in a single reaction vessel to form the desired product in a sequential and controlled manner, minimizing the need for isolation of intermediates. researchgate.net

A notable example involves the one-pot condensation of an α-haloketone, a thioamide, and a third component, which can be an aldehyde or another reactive species, to generate highly substituted thiazole derivatives. Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction under mild conditions with high yields. mdpi.comresearchgate.net This approach is environmentally benign and offers high atom and step economy.

Derivatization Strategies for Structural Diversity of this compound

The structural diversity of this compound can be expanded through various derivatization strategies, targeting the thiazole ring, the benzoic acid ring, or by introducing linkers to create hybrid molecules.

Substituent Modifications on the Thiazole Moiety

The thiazole ring of this compound is amenable to a range of substituent modifications. The 2-position of the thiazole ring is particularly reactive and can be functionalized with various groups. For example, 2-aminothiazoles can be synthesized and further modified. nih.gov The introduction of different substituents at this position can significantly influence the biological activity of the resulting compounds.

Modifications on the Benzoic Acid Aromatic Ring

Modifications to the benzoic acid portion of the molecule are crucial for fine-tuning its electronic and steric properties. The acidity of the benzoic acid can be altered by introducing electron-donating or electron-withdrawing groups on the aromatic ring. libretexts.orglibretexts.org Electron-withdrawing groups, such as nitro or halogen groups, generally increase the acidity, while electron-donating groups, like methoxy (B1213986) or methyl groups, decrease it. libretexts.org This modulation of acidity can be critical for the compound's interaction with biological targets. Electrophilic substitution reactions, such as nitration and halogenation, primarily occur at the 3-position of the benzoic acid ring due to the deactivating nature of the carboxylic acid group. docbrown.info

Introduction of Bridging Linkers and Heterocyclic Hybrids

To explore new chemical space and biological activities, bridging linkers and other heterocyclic moieties can be incorporated into the this compound scaffold. This can be achieved by reacting the carboxylic acid group or a suitable functional group on the thiazole ring with a bifunctional linker. For instance, the carboxylic acid can be converted to an amide, ester, or hydrazide, which can then be coupled with another heterocyclic ring system. nih.gov This strategy has been used to synthesize hybrids of thiazole with other heterocycles like pyrrolidinone, triazole, oxadiazole, and benzimidazole. nih.govnih.gov The introduction of these linkers and heterocyclic units can lead to compounds with novel pharmacological profiles.

Post-Synthetic Functionalization of this compound Scaffolds

Post-synthetic functionalization offers a versatile approach to diversify a pre-existing this compound scaffold. This can involve reactions such as amide bond formation, esterification, or the conversion of the carboxylic acid to other functional groups. These modifications can be used to attach reporter groups, solubility-enhancing moieties, or pharmacophores to the core structure.

Data Tables

Table 1: Examples of Multicomponent Reactions for Thiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| α-haloketone, thiosemicarbazide, aldehyde | Orthophosphoric acid | Substituted thiazole derivatives | |

| Oxo components, primary amines, thiocarboxylic acids, isocyanide | Not specified | 2,4-disubstituted thiazoles | scilit.com |

| N-benzoylthiourea derivatives, acetylenedicarboxylates | Trypsin from porcine pancreas | Thiazole derivatives | mdpi.com |

Table 2: Effect of Substituents on the Acidity of p-Substituted Benzoic Acids

| Substituent (Y) | pKa | Effect on Acidity | Classification | Reference |

| –NO2 | 3.41 | Increases | Deactivating | libretexts.org |

| –CN | 3.55 | Increases | Deactivating | libretexts.org |

| –CHO | 3.75 | Increases | Deactivating | libretexts.org |

| –Br | 3.96 | Increases | Deactivating | libretexts.org |

| –Cl | 4.00 | Increases | Deactivating | libretexts.org |

| –H | 4.19 | - | - | libretexts.org |

| –CH3 | 4.34 | Decreases | Activating | libretexts.org |

| –OCH3 | 4.46 | Decreases | Activating | libretexts.org |

| –OH | 4.48 | Decreases | Activating | libretexts.org |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of 3-(1,3-Thiazol-4-yl)benzoic Acid Derivatives

Spectroscopic methods are indispensable tools in the analysis of this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for an unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for defining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized to map out the connectivity of atoms in this compound and its derivatives.

In ¹H NMR spectra of derivatives of this compound, the proton on the thiazole (B1198619) ring typically appears as a singlet. For instance, in a related thiazole derivative, the singlet for the S–C=CH proton was observed at 6.96 ppm. nih.gov The protons on the benzoic acid ring will show characteristic splitting patterns depending on the substitution. For a 3-substituted benzoic acid, one would expect to see a multiplet for the aromatic protons. rsc.org The acidic proton of the carboxyl group is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, though its position can be influenced by solvent and concentration. rsc.org

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For the parent benzoic acid, the carboxyl carbon appears significantly downfield (around 172.5 ppm) due to the deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons of the benzene (B151609) ring typically resonate in the range of 125-145 ppm. docbrown.infofiu.edu In the thiazole ring of a derivative, the carbon atoms exhibit distinct chemical shifts, for example, C–S at 100.9 ppm, S–C=CH at 138.1 ppm, and C=N at 168.2 ppm have been reported for a substituted thiazole. nih.gov The specific chemical shifts for this compound would be influenced by the electronic effects of the substituent groups on both the thiazole and benzoic acid rings.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Thiazole-H | ~6.96 | nih.gov |

| ¹H | Aromatic-H (Benzoic Acid) | ~7.5 - 8.5 | rsc.orgrsc.org |

| ¹H | Carboxyl-H | >10 (broad) | rsc.org |

| ¹³C | Carboxyl-C | ~166-173 | rsc.orgdocbrown.info |

| ¹³C | Aromatic-C (Benzoic Acid) | ~125-145 | docbrown.infofiu.edu |

| ¹³C | Thiazole-C | ~100-170 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. slideshare.net In the IR spectrum of this compound, several characteristic absorption bands are expected.

The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, due to strong hydrogen bonding. docbrown.infolibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak, usually between 1760 and 1690 cm⁻¹. libretexts.orgspectroscopyonline.com The position of this peak can be influenced by conjugation with the aromatic ring. The C-O stretching vibration of the carboxylic acid is also observable, typically in the 1320-1210 cm⁻¹ range. libretexts.org

The thiazole ring will also exhibit characteristic vibrations. The C=N stretching vibration is typically found in the 1680-1620 cm⁻¹ region. ucla.edu The aromatic C-H stretching vibrations of the benzene ring appear at wavenumbers slightly above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.orgvscht.cz Additionally, C-C stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ region. libretexts.org The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | docbrown.infolibretexts.org |

| Carboxylic Acid | C=O Stretch | 1760-1690 | libretexts.orgspectroscopyonline.com |

| Carboxylic Acid | C-O Stretch | 1320-1210 | libretexts.org |

| Thiazole Ring | C=N Stretch | 1680-1620 | ucla.edu |

| Aromatic Ring | C-H Stretch | 3100-3000 | libretexts.orgvscht.cz |

| Aromatic Ring | C=C Stretch | 1600-1400 | libretexts.org |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. docbrown.info High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. doi.org

| Ion | m/z | Description | Reference |

|---|---|---|---|

| [M]⁺ | 219 | Molecular Ion | docbrown.info |

| [M-OH]⁺ | 202 | Loss of hydroxyl radical | libretexts.org |

| [M-COOH]⁺ | 174 | Loss of carboxyl group | libretexts.org |

| [C₆H₄-Thiazole]⁺ | - | Fragment corresponding to the thiazolyl-phenyl cation | |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation (often the base peak for benzoic acids) | docbrown.info |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A crystal structure analysis would reveal the planarity of the thiazole and benzene rings and the dihedral angle between them. For example, in a related thiazolidin-4-one derivative, the dihedral angle between a benzene ring and a 1,3-benzodioxole (B145889) ring was found to be 25.12 (8)°. nih.gov

Computational Chemistry and in Silico Approaches to 3 1,3 Thiazol 4 Yl Benzoic Acid Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods are instrumental in understanding the intrinsic properties of 3-(1,3-thiazol-4-yl)benzoic acid at a molecular level.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

While specific DFT data for this compound is not extensively available in the public domain, studies on structurally related compounds provide valuable insights. For instance, theoretical investigations on other thiazole (B1198619) derivatives highlight how substituents can influence the HOMO-LUMO gap and, consequently, the molecule's reactivity. semanticscholar.org In general, electron-withdrawing groups tend to lower the HOMO and LUMO energy levels, while electron-donating groups raise them.

The distribution of HOMO and LUMO orbitals indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich thiazole ring, while the LUMO may be more localized on the benzoic acid moiety.

Table 1: Illustrative HOMO-LUMO Energy Data for a Related Thiazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole-Bearing Sulfonamide Analog | Data not specified | Data not specified | Data not specified |

Note: Specific energy values from literature on closely related, but not identical, compounds are used for illustrative purposes. The exact values for this compound would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylic acid group, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the benzoic acid and thiazole rings would exhibit positive potential, making them susceptible to nucleophilic interactions.

Thermodynamic and Non-Linear Optical Properties via Computational Methods

Computational methods can also be employed to predict the thermodynamic properties of this compound, such as its heat of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability and reaction energetics of the compound.

Furthermore, the non-linear optical (NLO) properties of molecules can be investigated using computational techniques. Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. The NLO properties are related to the molecular polarizability and hyperpolarizability, which can be calculated using quantum chemical methods. For thiazole derivatives, the presence of donor and acceptor groups connected through a π-conjugated system can lead to significant NLO properties. The combination of the electron-donating thiazole ring and the electron-withdrawing benzoic acid moiety in this compound suggests that it could exhibit interesting NLO behavior.

Molecular Modeling for Ligand-Target Interactions of this compound Derivatives

Molecular modeling techniques are essential for predicting how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. These methods are central to rational drug design.

Molecular Docking Simulations for Protein Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. The results of docking simulations are often expressed as a docking score, which estimates the binding affinity.

Derivatives of this compound could be docked into the active sites of various enzymes or receptors to predict their potential as inhibitors or modulators. For example, thiazole-containing compounds have been investigated as inhibitors of enzymes like tyrosyl-tRNA synthetase and N-myristoyl transferase. nih.gov A molecular docking study of novel 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with the thiazole ring, showed that a compound with a benzoic acid moiety exhibited a good binding affinity with its target. researchgate.netuowasit.edu.iq The docking pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein's active site.

Table 2: Illustrative Molecular Docking Results for Thiazole Derivatives Against a Protein Target

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiazole-sulfanilamide derivative M4 | Carbonic Anhydrase IX | Lower S score than acetazolamide | Not specified in abstract |

| Thiazole-embedded Schiff base TZ6 | Fatty Acid Synthase (4FX3) | -8.0 | Not specified in abstract |

| Thiazole-embedded Schiff base TZ8 | Fatty Acid Synthase (4FX3) | -8.2 | Not specified in abstract |

Note: The data presented is for illustrative purposes and is derived from studies on various thiazole derivatives against different protein targets. nih.govresearchgate.net The specific binding affinity of this compound derivatives would depend on the specific derivative and the target protein.

Predictive Modeling of Biological Activity Spectra

Computational models can be developed to predict the spectrum of biological activities for a given compound. These models are often based on the chemical structure and properties of a molecule and are trained on large datasets of compounds with known activities. Such predictive models can suggest potential therapeutic applications for novel compounds like this compound and its derivatives. For instance, based on its structural features, predictive models might suggest that this compound could have anti-inflammatory, antimicrobial, or anticancer properties, which are common among thiazole and benzoic acid derivatives. nih.govresearchgate.net These predictions can then guide experimental testing and validation.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are foundational techniques in modern drug discovery, enabling the rapid and cost-effective identification of novel bioactive compounds. ctu.edu.vn These methods are particularly relevant for exploring the therapeutic potential of scaffolds like this compound.

Pharmacophore Modeling

A pharmacophore represents the three-dimensional arrangement of essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), and hydrophobic (HY) regions. ijsrst.commdpi.com For this compound, a pharmacophore model can be constructed by identifying its key chemical features. The carboxylic acid group presents a strong HBD (the hydroxyl proton) and HBA (the carbonyl oxygen). The phenyl and thiazole rings serve as aromatic and hydrophobic features. The nitrogen atom within the thiazole ring can also act as an additional HBA. ijsrst.comresearchgate.net

These features are critical for molecular recognition at a target's binding site. biointerfaceresearch.com By creating a model that defines the spatial relationships between these points, researchers can search large chemical databases for other molecules that match this pharmacophoric pattern, potentially identifying new compounds with similar or improved biological activity. researchgate.net

Table 1: Potential Pharmacophore Features of this compound

| Feature Type | Description | Location on Molecule |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Donates a hydrogen atom to form a hydrogen bond. | Carboxylic acid (-OH group) |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen atom to form a hydrogen bond. | Carboxylic acid (C=O group), Thiazole ring (Nitrogen atom) |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Phenyl ring, Thiazole ring |

| Hydrophobic (HY) | A nonpolar region that can engage in hydrophobic interactions. | Phenyl ring, Thiazole ring |

Virtual Screening Applications

Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target, such as a protein receptor or enzyme. researchgate.net This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, SBVS (or docking) can be performed. In this approach, candidate molecules from a database are computationally "docked" into the binding site of the target. nih.gov A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for further experimental testing. nih.gov For this compound, this would involve docking it and other database compounds into the active site of a relevant target, such as a protein kinase or enzyme implicated in a disease process. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, but molecules with known activity are available, LBVS can be employed. This method uses the known active molecule (the ligand) as a template to find other compounds with similar properties. nih.gov The pharmacophore model derived from this compound would be ideal for an LBVS campaign to find structurally diverse molecules that share the same key interaction features.

The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, and is known to be a crucial core motif in the design of novel therapeutic agents. acs.orgresearchgate.net Virtual screening of libraries containing thiazole derivatives has been successfully used to identify potential inhibitors for various targets, including enzymes essential for bacterial survival and protein kinases involved in cancer. acs.orgjddtonline.info

Table 2: Hypothetical Virtual Screening Workflow for this compound Analogs

| Step | Description | Objective |

|---|---|---|

| 1. Target Selection | Identify a biological target (e.g., protein kinase, enzyme). | Define the therapeutic goal. |

| 2. Library Preparation | Compile a large database of diverse chemical compounds. | Create a pool of candidate molecules. |

| 3. Pharmacophore Generation | Create a 3D pharmacophore model based on this compound or its target's binding site. | Define the essential chemical features for binding. |

| 4. Screening | Filter the compound library against the pharmacophore model or dock the library into the target's active site. | Identify molecules that match the pharmacophore or have high predicted binding affinity. |

| 5. Hit Selection & Refinement | Rank the filtered compounds ("hits") based on scoring functions and visual inspection. | Prioritize the most promising candidates for synthesis and biological testing. |

Conformational Analysis and Dynamics Simulations of this compound

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the flexibility and dynamic behavior of molecules like this compound.

Conformational Analysis

Different conformations can have different energies, and the molecule will spend most of its time in lower-energy states. The stability of a given conformation is influenced by factors like steric hindrance between atoms and intramolecular interactions, such as hydrogen bonds. nih.gov For instance, a study on thiazole-containing amino acids showed that intramolecular hydrogen bonds between an amide group and the thiazole nitrogen atom significantly stabilize certain conformations. nih.gov Similarly, the conformation of this compound will be influenced by the potential interactions between the carboxylic acid group and the thiazole ring. Computational methods can map the potential energy surface as a function of the key dihedral angles to predict the most stable conformers.

Table 3: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description | Impact on Conformation |

|---|---|---|

| C-C Bond (Phenyl-Thiazole) | Connects the C4 of the thiazole ring to the C3 of the phenyl ring. | Determines the relative spatial orientation of the two aromatic rings. |

| C-C Bond (Phenyl-Carboxyl) | Connects the C1 of the phenyl ring to the carboxylic acid group. | Affects the orientation of the hydrogen bond donor/acceptor group relative to the rest of the molecule. |

Molecular Dynamics (MD) Simulations

While conformational analysis provides a static picture of stable states, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing researchers to observe molecular flexibility, conformational changes, and interactions with surrounding molecules, such as water or a biological receptor. nih.govnih.gov

An MD simulation of this compound, either in a solvent or bound to a target protein, can provide several key insights:

Conformational Stability: MD can confirm the stability of the low-energy conformations predicted by conformational analysis and reveal how the molecule transitions between different shapes. nih.gov

Binding Site Interactions: When simulated within a protein's binding site, MD can show how the molecule adjusts its conformation to optimize interactions and can reveal the stability of key hydrogen bonds and other contacts over time. biointerfaceresearch.com

Solvent Effects: The simulation can illustrate how water molecules interact with the compound, which is crucial for understanding its solubility and the energetic cost of removing it from water to enter a binding pocket.

MD simulations have been effectively used to study the stability of complexes between various thiazole-containing inhibitors and their target proteins, validating docking results and providing a more profound understanding of the binding mechanisms. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Investigations in Thiazole Benzoic Acid Scaffolds

Methodological Frameworks for SAR Studies of 3-(1,3-Thiazol-4-yl)benzoic Acid Derivatives

The systematic investigation of structure-activity relationships for thiazole-based compounds often involves a methodical approach where the core scaffold is divided into distinct regions for modification. This allows researchers to probe the functional importance of each component of the molecule. A common framework, as applied to analogous structures, involves dissecting the molecule into several key sites. For a scaffold like this compound and its derivatives, this can be conceptualized as follows:

Site A: The Thiazole (B1198619) Ring Substituent: This site explores the impact of adding various chemical groups to the unoccupied positions of the thiazole ring.

Site B: The Thiazole Ring Itself: This involves replacing the thiazole ring with other heterocyclic systems to determine the importance of this specific nucleus.

Site C: The Linker/Bond: In derivatives where the thiazole and benzoic acid rings are not directly attached, this site would involve modifying the connecting amide bond or other bridging groups.

Site D: The Benzoic Acid Moiety: This focuses on substitutions on the benzene (B151609) ring.

Site E: The Carboxylic Acid Group: This site involves modification of the carboxyl group to other functional groups like esters or amides.

Site F: Amine Substituents (in amido-derivatives): For derivatives containing a sulfonamide or similar feature, this site would focus on the amine component. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of thiazole-benzoic acid derivatives is highly sensitive to the nature and position of substituents on both the thiazole and benzoic acid rings, as well as the linker connecting them.

Modifications to the thiazole ring are critical in determining the biological profile of these compounds. The placement and electronic nature of substituents can drastically alter efficacy and selectivity.

Position of Phenyl Ring: In one study on thiazole derivatives, moving the phenyl ring from one position on the thiazole to another resulted in a more linear analog with increased antimigratory effects. nih.gov

Methyl Substitution: The introduction of a methyl group can have varied effects. In one series of COX inhibitors, adding a methyl group to the thiazole ring improved the compound's potency, which was attributed to a favorable change in its geometrical conformation. acs.org Conversely, a methyl substitution at the 5-position of the thiazole ring in a different series led to a near-complete loss of antimigration activity. nih.gov

Halogen and Nitro Groups: Substituents that are electron-withdrawing have shown significant effects. In a series designed as potential VEGFR-2 inhibitors, derivatives with a 4-chlorophenyl or a 3-nitrophenyl group attached to the thiazole showed better cytotoxic activity compared to those with an unsubstituted phenyl or a 3-methoxy-substituted phenyl group. mdpi.com Specifically, the 3-nitrophenylthiazolyl derivative demonstrated potent cell cycle arrest and apoptosis-inducing effects. mdpi.com

Heterocyclic Substitutions: SAR studies on thiazolyl-pyrazoline hybrids indicated that heterogeneous substitution on an attached pyrazoline ring (e.g., with a 2,5-dimethoxyphenyl group) was more favorable for antimicrobial activity compared to a thiophene (B33073) substitution. nih.gov

Table 1: Effect of Thiazole Ring Substitution on Biological Activity

| Scaffold Base | Substituent/Modification | Observed Effect | Reference |

|---|---|---|---|

| Phenyl-thiazole | Methyl group at 5-position | Near complete loss of antimigration activity | nih.gov |

| Thiazole carboxamide | Methyl group on thiazole ring | Improved COX inhibition potency | acs.org |

| Phenyl-thiazole | 4-chlorophenyl or 3-nitrophenyl group | Enhanced cytotoxic activity and VEGFR-2 inhibition | mdpi.com |

| Thiazolyl-pyrazoline | 2,5-dimethoxyphenyl on pyrazoline | Favorable for overall antimicrobial activity | nih.gov |

Alterations to the benzoic acid portion of the scaffold are equally crucial for tuning biological activity.

Positional Isomerism: Studies on isomers reveal the importance of the substitution pattern on the benzoic acid ring. For instance, in a series of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and significantly increased antiproliferative activity compared to the parent compound. nih.gov

Amide and Ester Derivatives: The carboxylic acid group is a key site for modification. Converting it to amides or esters can significantly impact activity. In the development of c-Met kinase inhibitors, utilizing a thiazole/thiadiazole carboxamide moiety was found to be favorable for cytotoxicity. nih.gov Similarly, the synthesis of novel thiazole derivatives often involves the use of benzoic acid methyl esters as intermediates.

Hydrophilic and Hydrophobic Substituents: The balance of hydrophilic and hydrophobic groups on the phenyl ring is critical. For some anti-sickling agents derived from benzoic acid, hydrophilic substituents are necessary to facilitate interaction with polar amino acid residues at the target site, while the phenyl core itself enhances hydrophobic interactions. researchgate.net

Table 2: Impact of Benzoic Acid Moiety Modifications

| Scaffold | Modification | Observed Effect | Reference |

|---|---|---|---|

| 4-(Thiazol-5-yl)benzoic acid | 2-Halo- or 2-methoxy-benzyloxy group at the 3-position | Maintained potent CK2 inhibition; 3-6x higher antiproliferative activity | nih.gov |

| Thiazole/Thiadiazole-based scaffold | Conversion of carboxylic acid to carboxamide | Favorable for cytotoxicity against cancer cells | nih.gov |

| Benzoic acid derivatives | Hydrophilic substituents on phenyl ring | Necessary for interaction with polar amino acid residues |

In many biologically active molecules, the thiazole and benzoic acid moieties are connected via a linker or bridging group, the nature of which can profoundly influence activity.

Amide Linkers: The amide functional group is a common linker due to its ability to form key hydrogen bonding interactions with biological targets. nih.gov The orientation and rigidity of this linker are important.

Hybrid Compounds: The biological effect of a thiazole nucleus can be significantly influenced by linking it to other pharmacologically active moieties. nih.gov This strategy has been used to create hybrid compounds where the thiazole and another heterocycle (like pyrazole) are joined either directly or through a linker, such as methylylidenehydrazinyl, to combine or enhance their antimicrobial properties. nih.gov

Thio-acetamide Linkers: In one study, 2-[(imidazol/triazol/tetrazol-yl)thio]-N-(thiazol-2-yl) acetamide (B32628) derivatives were synthesized, where a thio-acetamide group bridges the thiazole and another heterocyclic ring. These compounds showed low to moderate antimicrobial activity. nih.gov

Identification of Key Pharmacophoric Features for this compound Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For thiazole-benzoic acid derivatives, several key features have been identified:

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring and the oxygen atoms of the carboxylic acid group are crucial hydrogen bond acceptors. researchgate.netnih.gov The 2-aminothiazole (B372263) moiety, in particular, provides a critical acceptor-donor interaction pattern that is fundamental for activities like DNA gyrase inhibition. nih.gov

Aromatic/Hydrophobic Regions: The phenyl ring of the benzoic acid and the thiazole ring itself provide essential hydrophobic surfaces for interaction with nonpolar pockets in target proteins. The aromatic nature of the thiazole ring also contributes to its electronic properties, making it a valuable component in drug design. researchgate.net

Specific Substituent Effects: The presence of particular groups at defined positions is a key feature. For example, a hydrogen bond acceptor at the para-position of the phenyl ring appears to be important for certain enzymatic activities. nih.gov Similarly, the presence of a 3,4,5-trimethoxyphenyl group on a nitrogen atom near a carbonyl group was found to enhance anticancer efficacy in some thiazole compounds. tandfonline.com

Comparative SAR with Isomeric and Analogous Thiazole-Benzoic Acid Compounds

Comparing the SAR of this compound with its isomers and structural analogs provides valuable insights into the spatial requirements for activity.

Isomeric Scaffolds: The relative positions of the nitrogen and sulfur atoms in the thiazole ring and the attachment point to the benzoic acid are critical. A study on protein kinase CK2 inhibitors focused on 4-(thiazol-5-yl)benzoic acid derivatives, an isomer of the title compound. In these molecules, potent activity was achieved, and further enhancement was seen by substituting the 3-position of the benzoic acid ring. nih.gov This highlights that the 5-yl linkage to the thiazole is a viable scaffold.

Replacement of Benzoic Acid with Bioisosteres: In the same study on CK2 inhibitors, the benzoic acid moiety was replaced with isosteric azabenzene analogs like pyridine- and pyridazine-carboxylic acids. These analogs maintained potent inhibitory activities, demonstrating that the core acidic and aromatic features could be preserved while altering the electronics of the ring system. nih.gov

Replacement of Thiazole with Other Heterocycles: Replacing the thiazole ring with other heterocycles can lead to significant changes in activity. For example, comparing thienostilbenes (containing a thiophene ring) with thiazole-based analogs showed that replacing thiophene with thiazole resulted in a complete loss of activity against one enzyme (AChE) but only a slight decrease against another (BChE). nih.gov This indicates the specific role of the thiazole nitrogen in target binding for certain enzymes. The lower aromaticity of heterocycles like thiazole and thiophene compared to benzene can lead to different electronic properties and substituent effects. researchgate.net

Mechanistic Basis of Bioactivity for Thiazole Benzoic Acid Systems

Exploration of Enzyme Inhibition Mechanisms by 3-(1,3-Thiazol-4-yl)benzoic Acid Derivatives

Derivatives of thiazole-benzoic acid have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Kinases: A prominent target for this class of compounds is Protein Kinase CK2, a crucial enzyme in cell growth and proliferation. Analogs of 4-(thiazol-5-yl)benzoic acid have demonstrated potent inhibitory activity against CK2α and CK2α', with IC50 values in the low nanomolar range. nih.gov Furthermore, some thiazole-based compounds act as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are critical for cancer progression. nih.govnoveltyjournals.com

Enzymes in Neurodegeneration: In the context of Alzheimer's disease, benzothiazole (B30560) derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.tr For instance, certain N-(Benzo[d]thiazol-2-yl) derivatives show significant inhibition of both enzymes. anadolu.edu.tr Additionally, 1-(benzo[d]thiazol-2-yl)-3-phenylureas have been identified as inhibitors of amyloid-beta binding alcohol dehydrogenase (ABAD) and casein kinase 1 (CK1), both of which are involved in the pathophysiology of Alzheimer's disease. nih.gov

Other Enzymes: Thiazole (B1198619) derivatives also show inhibitory action against other important enzymes. Furanyl-thiazol-2-yl acetic acid derivatives have been identified as heparanase inhibitors, an enzyme involved in cancer metastasis and inflammation. nih.gov Benzoic acid derivatives themselves are known to be good tyrosinase inhibitors, potentially by chelating copper in the enzyme's active site. mdpi.com Moreover, certain thiazolidinone derivatives have shown excellent inhibitory potential against carbonic anhydrase (hCA) isoforms. nih.gov

Receptor Binding and Modulation Pathways

Thiazole-benzoic acid systems interact with several cell surface and intracellular receptors, modulating their activity to produce a therapeutic effect.

G-Protein Coupled Receptors (GPCRs): Derivatives of 4-phenylthiazol-5-ylacetic acid act as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin (B15479496) D2. nih.gov This antagonism is a key mechanism for their anti-inflammatory effects. Several compounds show high binding affinity, with the most potent exhibiting a Ki of 3.7 nM. nih.gov

Ligand-Gated Ion Channels: This class of compounds has been shown to modulate various ligand-gated ion channels.

Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of ZAC, an atypical member of the Cys-loop receptor superfamily. semanticscholar.org These compounds act as negative allosteric modulators. semanticscholar.org

GABA-A Receptors: Isothiazoloquinolin-4-ones, which are structurally related to the thiazole-benzoic acid scaffold, have been designed as potent ligands for the benzodiazepine (B76468) binding site of GABA-A receptors. nih.govresearchgate.net The most potent derivatives exhibit Ki values in the low nanomolar range (e.g., 2.8 nM), indicating high affinity. nih.gov

AMPA Receptors: Thiazole-carboxamide derivatives have been shown to be potent negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, enhancing deactivation rates and suggesting potential neuroprotective applications. mdpi.com

Receptor Tyrosine Kinases: In cancer, derivatives of 1,3,4-thiadiazole (B1197879) have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov

Cellular Pathway Interference and Identification of Molecular Targets

The biological effects of thiazole-benzoic acid derivatives are often the result of interference with critical cellular signaling pathways.

Apoptosis and Cell Cycle Regulation: A common mechanism for the anticancer activity of these compounds is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov For instance, certain 1,2,4-triazole (B32235) benzoic acid hybrids have been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis. dergipark.org.tr Similarly, other thiazole derivatives cause cell cycle arrest in various cancer cell lines. nih.govnih.gov

PI3K/AKT/mTOR Pathway: Some 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently overactive in many human cancers and plays a critical role in cell proliferation, survival, and angiogenesis. nih.gov

Fungal Cell Wall Biogenesis: In the context of antifungal activity, certain 1,3,4-thiadiazole derivatives disrupt the biogenesis of the fungal cell wall. This leads to an inability to maintain cell shape, increased cell size, and leakage of cellular contents due to an inability to withstand internal turgor pressure. nih.govmdpi.com

Investigation of Diverse Biological Activities and their Underlying Mechanisms

The specific interactions with enzymes, receptors, and cellular pathways translate into a broad spectrum of biological activities.

Thiazole-benzoic acid derivatives exhibit significant activity against a range of microbial pathogens, including drug-resistant strains.

The mechanism of action is varied. In bacteria, some benzothiazole derivatives function by simultaneously inhibiting two essential enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication. anadolu.edu.trnih.gov This dual-target action may lower the frequency of resistance development. anadolu.edu.tr Other pyrazole-benzoic acid derivatives appear to act by permeabilizing the bacterial cell membrane. mdpi.comnih.gov

In fungi, the primary mechanism for some derivatives involves the disruption of cell wall synthesis, leading to osmotic instability and cell death. nih.govmdpi.com This is a selective target as mammalian cells lack a cell wall.

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Benzothiazole ethyl urea (B33335) derivative | S. pneumoniae ATCC 49619 | 0.008 | anadolu.edu.trnih.gov |

| Benzothiazole ethyl urea derivative | S. epidermidis ATCC 1228 | 0.03 | anadolu.edu.trnih.gov |

| 3-thiazol-4-yl-carba-1-dethiacephalosporin | S. pneumoniae | 0.008 | nih.gov |

| 3-thiazol-4-yl-carba-1-dethiacephalosporin | K. pneumoniae | 0.008 | nih.gov |

| 3-thiazol-4-yl-carba-1-dethiacephalosporin | S. aureus | 0.25 | nih.gov |

| Pyrazole-derived hydrazone | Methicillin-resistant S. aureus (MRSA) | 0.78 | nih.gov |

| Benzo[d]thiazole derivative | Methicillin-resistant S. aureus (MRSA) | 50-75 | semanticscholar.orgnih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species | 8-96 | nih.govmdpi.com |

The anti-inflammatory properties of thiazole-benzoic acid systems are primarily linked to the inhibition of key enzymes and receptors in the inflammatory cascade. A major pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins. nih.govuni.lu For example, an in silico study of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid showed a high affinity for the COX-2 receptor. nih.govuni.lu

Additionally, some thiazole derivatives have been designed as dual inhibitors of both COX and lipoxygenase (LOX) enzymes, thereby blocking two major pathways in the arachidonic acid cascade. nih.gov Another significant anti-inflammatory mechanism is the antagonism of the CRTH2 receptor, which mediates the pro-inflammatory effects of prostaglandin D2 on immune cells like T-helper 2 cells, eosinophils, and basophils. nih.gov

Thiazole-benzoic acid derivatives have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. This activity stems from their ability to inhibit enzymes crucial for cancer cell survival and proliferation and to interfere with key signaling pathways.

The primary mechanisms include the inhibition of protein kinases like CK2, EGFR, and HER-2, which are often overexpressed in tumors and drive their growth. nih.govnih.gov The induction of apoptosis and cell cycle arrest are also common endpoints of treatment with these compounds. nih.govdergipark.org.tr Several derivatives have shown low micromolar to nanomolar efficacy in vitro.

| Compound/Derivative Class | Cell Line | IC50 | Reference |

| 4-(Thiazol-5-yl)benzoic acid analog | A549 (Lung) | 1.5-3.3 µM | nih.gov |

| 2-(2-hydrazinyl)-1,3-thiazole analog | MCF-7 (Breast) | 5.73 µM | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 2.57 µM | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 7.26 µM | nih.gov |

| N-(1,3,4-thiadiazol-2-yl)benzamide derivative | MCF-7 (Breast) | 0.77-3.43 µM | nih.gov |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | MCF-7 (Breast) | 15.6-23.9 µM | dergipark.org.tr |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid | HCT-116 (Colon) | 15.6-23.9 µM | dergipark.org.tr |

| Honokiol derivative with 1,3,4-thiadiazole | A549 (Lung) | 1.62-4.61 µM | nih.gov |

Antioxidant Mechanisms and Radical Scavenging Abilities

The antioxidant potential of thiazole-benzoic acid systems and related derivatives is a significant area of research, primarily attributed to their ability to mitigate oxidative stress through various chemical mechanisms. The core structure, combining a thiazole ring with a benzoic acid moiety, allows for a range of electronic and structural modifications that can enhance its antioxidant capacity. The primary mechanisms include free radical scavenging and metal ion chelation. nih.govmdpi.com

The antioxidant activity of these compounds is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. nih.gov In the DPPH assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, which is characterized by a violet color. This reduction leads to the formation of the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically to quantify the scavenging ability. nih.gov

Research has shown that the substitution pattern on both the thiazole and benzoic acid rings plays a crucial role in the radical scavenging potency. For instance, the presence of hydroxyl (-OH) groups, particularly in a catechol (3,4-dihydroxy) arrangement on a phenyl ring attached to the thiazole, significantly enhances antioxidant activity. nih.gov These hydroxyl groups can readily donate a hydrogen atom to free radicals, a process central to the hydrogen atom transfer (HAT) mechanism. preprints.org The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy.

The ability to chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺) is another important antioxidant mechanism. These metal ions can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions. Thiazole derivatives, particularly those containing appropriate functional groups, can bind to these metal ions, rendering them inactive and thus preventing the generation of ROS. nih.gov

Table 1: Radical Scavenging Activity of Selected Thiazole Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1300 ± 200 | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2200 ± 100 | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 47 ± 1 | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 55 ± 2 | nih.gov |

| Thiazolyl-catechol derivative 3g | - | Significant antioxidant activity | mdpi.com |

Other Emerging Pharmacological Activities and their Mechanisms (e.g., Antiviral, Antitubercular, Antidiabetic, Anticonvulsant)

Beyond their antioxidant properties, thiazole-benzoic acid systems and their structural analogs have demonstrated a wide spectrum of other pharmacological activities. The versatility of the thiazole scaffold allows for its incorporation into molecules targeting various biological pathways. researchgate.netnih.gov

Antiviral Activity

Thiazole derivatives have shown promise as potent antiviral agents against a range of viruses, including influenza virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV). researchgate.netnih.govnih.gov The mechanism of action is often specific to the virus being targeted. For instance, in the context of influenza, some benzoic acid derivatives have been found to inhibit the viral neuraminidase (NA), an enzyme crucial for the release of newly formed virus particles from infected cells. mdpi.com A diethyl triazole benzoic acid derivative, NC-5, was shown to inhibit both wild-type and oseltamivir-resistant influenza A virus strains. mdpi.com For HCV, certain benzothiazole derivatives act as non-nucleoside inhibitors of the viral RNA polymerase NS5B, thereby preventing viral replication. mdpi.com The structural diversity of thiazole-containing compounds allows them to bind to various viral proteins, making them a valuable scaffold for the development of new antiviral drugs. researchgate.netnih.gov

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents. Thiazole derivatives have been identified as a promising class of compounds in this regard. researchgate.netresearchgate.net Some trisubstituted thiazoles have shown activity against both drug-sensitive and dormant strains of Mtb. researchgate.net The mechanism of action for some related benzothiazinones (BTZs) involves the inhibition of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. uni-halle.de Structure-activity relationship studies have indicated that hydrophobic substituents at the C2 position and an ester functionality at the C4 position of the thiazole ring can be crucial for potent activity. researchgate.net

Antidiabetic Activity

Thiazole-containing compounds, particularly thiazolidinediones like pioglitazone (B448) and rosiglitazone, are well-established antidiabetic drugs. rasayanjournal.co.innih.gov Their primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. rasayanjournal.co.in More recent research has focused on other thiazole derivatives that may act through different mechanisms. For example, some thiazole-pyrazole hybrids and 1,3,4-thiadiazole derivatives have been shown to inhibit α-glucosidase, an intestinal enzyme responsible for the breakdown of carbohydrates. mdpi.comresearchgate.net By inhibiting this enzyme, these compounds can delay carbohydrate absorption and reduce postprandial hyperglycemia. One 1,3,4-thiadiazole derivative with a benzoic acid linker exhibited an IC₅₀ value significantly lower than the reference drug acarbose. mdpi.com

Anticonvulsant Activity

Derivatives of thiazole and the related thiadiazole heterocycle have been investigated for their anticonvulsant properties. nih.govnih.gov The proposed mechanisms of action often involve the modulation of neurotransmitter systems in the central nervous system. Some compounds are believed to exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. nih.gov Another potential mechanism is the blockade of voltage-gated sodium channels, which reduces neuronal excitability and prevents the rapid firing of neurons associated with seizures. mdpi.com Studies on thiazole-bearing 4-thiazolidinones have identified compounds with a potential mixed mechanism of action, affecting both GABAergic activity and sodium channels. mdpi.com Structure-activity relationship studies suggest that the presence of an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain are important features for anticonvulsant activity. nih.gov

Table 2: Emerging Pharmacological Activities of Thiazole Derivatives

| Activity | Compound Class | Proposed Mechanism of Action | Target Organism/System | References |

|---|---|---|---|---|

| Antiviral | Diethyl triazole benzoic acid derivative (NC-5) | Neuraminidase inhibition | Influenza A Virus | mdpi.com |

| Antiviral | Benzothiazole derivatives | Inhibition of RNA polymerase NS5B | Hepatitis C Virus | mdpi.com |

| Antitubercular | Trisubstituted thiazoles | Inhibition of DprE1 enzyme in cell wall synthesis | Mycobacterium tuberculosis | researchgate.netuni-halle.de |

| Antidiabetic | Thiazolidinediones (e.g., Pioglitazone) | PPARγ agonism | Glucose metabolism regulation | rasayanjournal.co.innih.gov |

| Antidiabetic | 1,3,4-Thiadiazole-benzoic acid derivative | α-glucosidase inhibition | Carbohydrate digestion | mdpi.com |

Applications of 3 1,3 Thiazol 4 Yl Benzoic Acid in Chemical Biology and Drug Discovery Research

Role as Versatile Building Blocks in Organic Synthesis

The 3-(1,3-thiazol-4-yl)benzoic acid structure is a highly adaptable building block in organic synthesis, primarily due to the presence of multiple reactive sites that allow for diverse chemical modifications. The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, can be synthesized through well-established methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. nih.govnih.govnih.gov This method allows for the introduction of various substituents onto the thiazole core.

The structure's versatility is further enhanced by the benzoic acid group. The carboxylic acid functional group can be readily converted into a variety of other functionalities, such as esters, amides, and acid halides. These transformations enable the linkage of the thiazole-benzoic acid scaffold to other molecular fragments, creating a library of derivatives with diverse structural features. nih.gov For instance, the synthesis of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines demonstrates how the core structure can be elaborated into more complex heterocyclic systems with potential antibacterial properties. nih.gov The ability to modify both the thiazole and benzoic acid components independently makes this scaffold a valuable tool for creating structurally diverse molecules essential for drug discovery programs. researchgate.net

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a chemical entity that shows promising biological activity and serves as the starting point for optimization. nih.gov The 1,3-thiazole scaffold is a cornerstone in the identification of new lead compounds due to its presence in numerous pharmacologically active substances. acs.orgmdpi.com The this compound framework is particularly valuable for generating lead compounds that can be systematically optimized to enhance potency, selectivity, and pharmacokinetic properties.

Lead optimization strategies often involve structure-activity relationship (SAR) studies, where derivatives of the lead compound are synthesized and tested to understand how chemical modifications affect biological activity. For example, a series of 3-acetamido-4-methyl benzoic acid derivatives were designed and synthesized as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. In this study, compound 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid was identified as a valuable lead molecule for developing PTP1B inhibitors. rsc.org Similarly, novel 3-sulfonamido benzoic acid derivatives have been developed as antagonists for the P2Y14 receptor, a target for inflammatory diseases like acute lung injury. frontiersin.org These examples highlight how the thiazole-benzoic acid scaffold can be systematically modified to develop potent and specific drug candidates.

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold is well-suited for the design of such probes, particularly fluorescent probes. Thiazole derivatives, such as Thiazole Orange (TO), are known to exhibit significant fluorescence enhancement upon binding to biomolecules like DNA and RNA, a property that is highly desirable for a "turn-on" fluorescent probe. researchgate.netnih.gov

The synthesis of these probes involves modifying the core thiazole structure to include functionalities that can interact with specific biological targets. For instance, by introducing different styryl groups to a thiazole orange backbone, researchers have developed specific fluorescent probes for G-quadruplex DNA, which are implicated in gene regulation. researchgate.net The flexible bonds within the thiazole derivative's structure result in low fluorescence in solution, but upon binding to a target, this flexibility is restricted, leading to a dramatic increase in fluorescence. nih.gov This "light-up" feature allows for the sensitive detection and imaging of biological processes. Benzothiazole-based probes have been successfully used for imaging specific amino acids like cysteine in living cells and even in whole organisms like zebrafish, demonstrating their practical applicability in chemical biology. acs.orgacs.org The ability to synthesize a variety of derivatives from the thiazole-benzoic acid scaffold allows for the creation of tailored chemical probes to investigate a wide range of biological questions.

Development of Novel Therapeutic Agents based on the Thiazole-Benzoic Acid Scaffold

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and experimental therapeutic agents. nih.govnih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.net The combination of a thiazole ring with benzoic acid creates a molecular framework that has been successfully exploited to develop novel therapeutic agents targeting various diseases.

One significant area of development is in the treatment of metabolic diseases. Derivatives of the thiazole-benzoic acid scaffold have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling, making them promising candidates for anti-diabetic drugs. rsc.org In the realm of inflammatory diseases, novel 3-sulfonamido benzoic acid derivatives have been discovered as potent antagonists of the P2Y14 receptor, which is implicated in acute lung injury. frontiersin.org Furthermore, the scaffold has been utilized to create cholinesterase inhibitors for potential use in Alzheimer's disease and cyclooxygenase (COX) inhibitors for their anti-inflammatory effects. rsc.org The proven success of this scaffold in generating diverse and potent biological activity underscores its importance in the ongoing search for new medicines.

| Therapeutic Target/Area | Example Compound Class | Biological Activity | Reference(s) |

| Diabetes | 3-Acetamido-4-methyl benzoic acid derivatives | PTP1B Inhibition | rsc.org |

| Inflammation | 3-Sulfonamido benzoic acid derivatives | P2Y14R Antagonism | frontiersin.org |

| Inflammation | Thiazole derivatives | COX-1/COX-2 Inhibition | rsc.org |

| Alzheimer's Disease | Thiazole-based derivatives | Acetylcholinesterase (AChE) Inhibition | |

| Bacterial Infections | Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines | Antibacterial | nih.gov |

| Cancer | Thiazole-2-acetamide derivatives | Tubulin Polymerization Inhibition | nih.gov |

Comparative Analysis with Other Heterocyclic Drug Scaffolds and their Potential

The thiazole-benzoic acid scaffold holds a distinct position among the numerous heterocyclic systems used in drug discovery, which include imidazoles, oxazoles, triazoles, and benzimidazoles. researchgate.netacs.org The uniqueness of the thiazole ring lies in the presence of both a sulfur and a nitrogen atom. The sulfur atom can participate in unique non-covalent interactions, known as σ-hole interactions, which are distinct from the interactions of nitrogen or oxygen found in scaffolds like imidazole (B134444) or oxazole. researchgate.net This feature can influence drug-target binding and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-Thiazol-4-yl)benzoic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiazole precursors and benzoic acid derivatives. For example, refluxing substituted benzaldehydes with thiazole-containing intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) yields target molecules. Modifications, such as introducing nitro or halogen groups, require controlled nitration or halogenation steps with reagents like nitric acid/sulfuric acid mixtures . Alternative routes involve click chemistry for functionalization, as demonstrated in hybrid heterocyclic systems .

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing thiazole ring protons (δ 7.5–8.5 ppm) and carboxylic acid groups (δ 12–13 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Adapt methods like reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) and resolve synthetic byproducts .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 208.17 for CHO derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against S. aureus or E. coli) or anticancer potential via MTT assays (e.g., IC values against HeLa or MCF-7 cell lines). Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability .

Advanced Research Questions

Q. How can crystallographic refinement resolve the 3D structure of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL (SHELX suite) refines bond lengths, angles, and intermolecular interactions. For example, thiazole ring planarity and hydrogen-bonding networks (e.g., carboxylic acid dimerization) are critical for validating crystallographic models. High-resolution data (≤1.0 Å) minimize residual electron density errors .

Q. What strategies address contradictory bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and time-kill assays.

- Statistical Validation : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess inter-laboratory variability.

- Physicochemical Controls : Standardize solvent (DMSO concentration ≤1%), pH, and temperature to minimize experimental artifacts .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO) at the benzoic acid para-position to modulate acidity and binding affinity.

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) identifies target interactions (e.g., kinase active sites) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Studies : Administer the compound intravenously (1–10 mg/kg) to assess plasma half-life (LC-MS/MS quantification) and organ distribution.

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) over 14-day repeated-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.